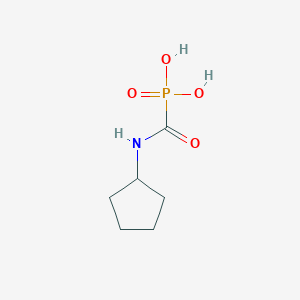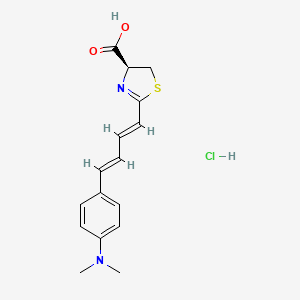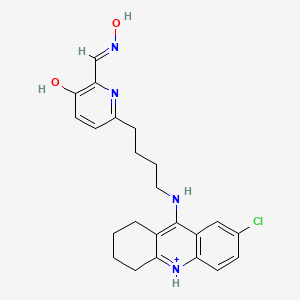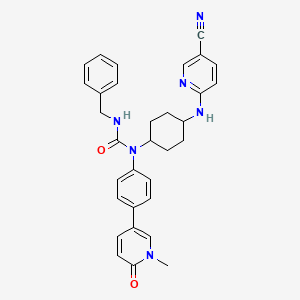![molecular formula C26H32N8 B10788816 2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B10788816.png)
2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kinase inhibitor 2 [PMID: 30199702] is a synthetic organic compound designed as a multi-kinase inhibitor. It is particularly noted for its potential as a cancer therapeutic due to its ability to selectively inhibit multiple kinases, including dual specificity tyrosine phosphorylation regulated kinase 3 and glycogen synthase kinase 3 . This compound is incorporated into a β-glucuronidase-responsive albumin-binding prodrug, which ensures that the active inhibitor is released only in the presence of β-glucuronidase, typically found in the tumor microenvironment . This selective delivery mechanism minimizes systemic off-target and adverse effects, making it a promising candidate for targeted cancer therapy .
Preparation Methods
The synthesis of kinase inhibitor 2 involves several steps, including the formation of the pyrazolo[1,5-a][1,3,5]triazine core and subsequent functionalization to introduce the necessary substituents. The key steps in the synthetic route include:
- Formation of the pyrazolo[1,5-a][1,3,5]triazine core through cyclization reactions.
- Introduction of the propan-2-yl group at the 8-position.
- Functionalization with the pyridin-2-ylphenylmethyl and aminocyclohexyl groups at the N4 and N2 positions, respectively .
Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Kinase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyridin-2-ylphenylmethyl group, potentially forming reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the aminocyclohexyl group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated, reduced, or substituted analogs of the original compound.
Scientific Research Applications
Kinase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new synthetic methodologies for multi-kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of specific kinases in cellular signaling pathways and disease mechanisms.
Mechanism of Action
The mechanism of action of kinase inhibitor 2 involves the selective inhibition of multiple kinases, including dual specificity tyrosine phosphorylation regulated kinase 3 and glycogen synthase kinase 3 . The compound binds to the ATP-binding pocket of these kinases, preventing their phosphorylation activity and thereby disrupting downstream signaling pathways that promote tumor growth and survival . The selective release of the active inhibitor in the presence of β-glucuronidase ensures targeted delivery to the tumor microenvironment, enhancing its therapeutic efficacy while minimizing systemic toxicity .
Comparison with Similar Compounds
Kinase inhibitor 2 is similar to other multi-kinase inhibitors, such as seliciclib, but with additional potent inhibitory activity at dual specificity tyrosine phosphorylation regulated kinase 3 and glycogen synthase kinase 3 . Compared to seliciclib, kinase inhibitor 2 offers enhanced selectivity and potency, making it a more effective candidate for targeted cancer therapy . Other similar compounds include:
Properties
Molecular Formula |
C26H32N8 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C26H32N8/c1-17(2)22-16-30-34-24(22)32-25(31-21-12-10-20(27)11-13-21)33-26(34)29-15-18-6-8-19(9-7-18)23-5-3-4-14-28-23/h3-9,14,16-17,20-21H,10-13,15,27H2,1-2H3,(H2,29,31,32,33) |
InChI Key |
PRJNNPMIUGYOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)NC5CCC(CC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride](/img/structure/B10788738.png)

![4-[[18-(4-Aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-(8-methyldeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B10788762.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B10788784.png)
![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10788794.png)
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B10788796.png)
![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788800.png)



![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)
![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)

